2-(4-chlorophenyl)-3-[3-(2-methylphenoxy)propyl]-3,4-dihydroquinazolin-4-one
Overview
Description
2-(4-chlorophenyl)-3-[3-(2-methylphenoxy)propyl]-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-[3-(2-methylphenoxy)propyl]-3,4-dihydroquinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and 2-methylphenol.
Formation of Intermediate: The 4-chloroaniline is reacted with a suitable aldehyde to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with 2-methylphenol under acidic or basic conditions to form the quinazolinone core.
Alkylation: The quinazolinone core is then alkylated with 3-chloropropylamine to introduce the propyl chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and propyl groups.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated quinazolinone cores.
Substitution: Substituted derivatives with various functional groups replacing the chloro or phenoxy groups.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology
In biological research, it is studied for its potential anti-cancer and anti-inflammatory properties.
Medicine
The compound is investigated for its potential use in treating various diseases, including cancer and inflammatory disorders.
Industry
In the industrial sector, it may be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-[3-(2-methylphenoxy)propyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins involved in disease pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-3-[3-(2-methylphenoxy)propyl]-3,4-dihydroquinazolin-2-one: A similar compound with a different substitution pattern on the quinazolinone core.
2-(4-chlorophenyl)-3-[3-(2-methylphenoxy)propyl]-3,4-dihydroquinazolin-6-one: Another analog with a different substitution position.
Uniqueness
The uniqueness of 2-(4-chlorophenyl)-3-[3-(2-methylphenoxy)propyl]-3,4-dihydroquinazolin-4-one lies in its specific substitution pattern, which may confer distinct biological activities and pharmacological properties compared to its analogs.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-[3-(2-methylphenoxy)propyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O2/c1-17-7-2-5-10-22(17)29-16-6-15-27-23(18-11-13-19(25)14-12-18)26-21-9-4-3-8-20(21)24(27)28/h2-5,7-14H,6,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKJTTYIUWCNMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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